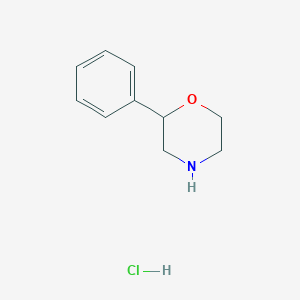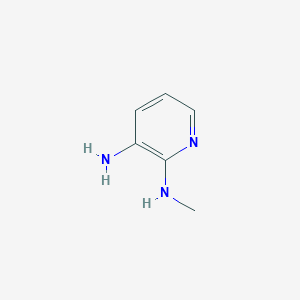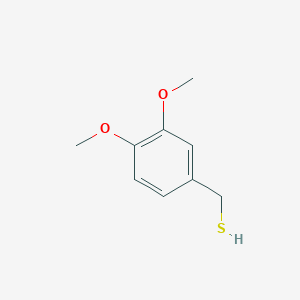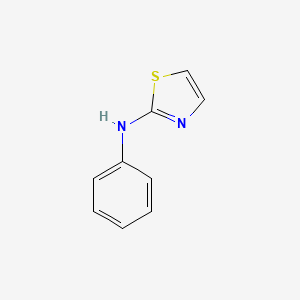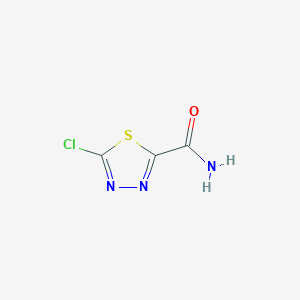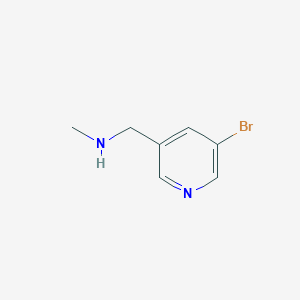
1-(5-Bromopyridin-3-yl)-N-methylmethanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromopyridine derivatives is well-documented in the provided literature. For instance, an efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, which involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions including methoxylation, oxidation, and bromination to achieve the desired product with an overall yield of 67% . This synthesis route is indicative of the potential methods that could be applied to synthesize "1-(5-Bromopyridin-3-yl)-N-methylmethanamine," albeit with necessary modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
While the molecular structure of "1-(5-Bromopyridin-3-yl)-N-methylmethanamine" is not directly analyzed in the papers, the structure of related compounds is discussed. For example, the crystal structures of lanthanide complexes with bromo-substituted benzoic acid and bipyridine are examined, revealing 1D chain formations through hydrogen bond interactions and 2D sheets through π-π stacking interactions . These structural analyses suggest that bromopyridine derivatives can engage in complex interactions, which could be relevant to understanding the molecular structure of "1-(5-Bromopyridin-3-yl)-N-methylmethanamine."
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving bromopyridine derivatives. Bromination reactions are a common theme, as seen in the synthesis of 1-methyl-3,5,6-tribromopyridone-2 from 1-methyl-6-bromopyridone-2 . These reactions highlight the reactivity of bromopyridine compounds towards halogenation and could inform the chemical reactions that "1-(5-Bromopyridin-3-yl)-N-methylmethanamine" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are not extensively covered in the provided papers. However, the synthesis and structural analysis of these compounds imply certain properties such as solubility, stability, and the ability to form supramolecular structures . These properties are crucial for understanding the behavior of "1-(5-Bromopyridin-3-yl)-N-methylmethanamine" in various environments and could guide its application in chemical synthesis and pharmaceutical development.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- A study synthesized (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine and evaluated its antibacterial and antifungal activity, finding acceptable results. This indicates potential applications in developing antimicrobial agents (B. G. Rao, A. Prasad, P. Rao, 2013).
Chemical Synthesis Improvement
- An efficient synthesis of a dopamine D2 and D3 and serotonin-3 receptors antagonist was described, showcasing the compound's utility in facilitating the synthesis of complex chemical structures (Y. Hirokawa, T. Horikawa, S. Kato, 2000).
Synthesis of Pyrazole Derivatives
- 1-Thiocarboxamido-3-methyl-4-(4-arylhydrazono)-5-(5-bromopyridin-2-yl) imino-4,5-dihydro pyrazole derivatives were synthesized, suggesting the compound's role in creating diverse organic structures with potential biological efficacy (P. R. Rodrigues, Satish M. Bhalekar, 2016).
Propiedades
IUPAC Name |
1-(5-bromopyridin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-9-3-6-2-7(8)5-10-4-6/h2,4-5,9H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDHQYPCHVXIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501021 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-3-yl)-N-methylmethanamine | |
CAS RN |
73335-64-5 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-(5-bromopyrid-3-yl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


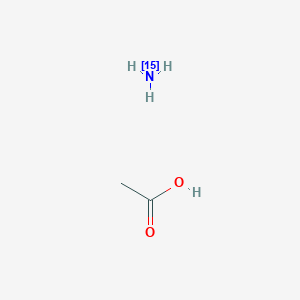
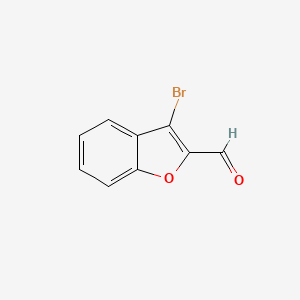
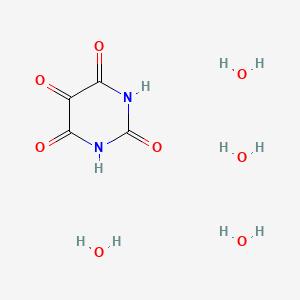

![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)
